molecular formula C7H9N3O B11922490 5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one CAS No. 924290-45-9

5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one

Katalognummer: B11922490
CAS-Nummer: 924290-45-9
Molekulargewicht: 151.17 g/mol
InChI-Schlüssel: CWVQYGNCUMQNAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7H-pyrrolo[2,3-d]pyrimidine core, this compound is part of a well-studied class of nitrogen-containing heterocycles that mimic purine bases, allowing them to interact with a variety of enzymatic targets . Although specific data for this exact analog is limited from the search, compounds within this structural class have demonstrated a wide range of potent biological activities. Researchers will find value in this structure as a key intermediate or precursor for the synthesis of more complex molecules targeting critical cellular pathways. The pyrrolo[2,3-d]pyrimidine scaffold is notably recognized for its application in oncology research. Related compounds have been developed as potent antimitotic agents that inhibit microtubule polymerization, disrupting cell division and leading to apoptosis in tumor cells . Furthermore, this chemical family includes advanced candidates that act as ATP-competitive inhibitors of key kinases. For instance, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase whose overexpression is strongly associated with the proliferation and metastasis of various cancers, including breast, pancreatic, and gastric cancers . These inhibitors exert their effect by binding to the kinase's ATP-binding pocket, forming critical hydrogen bonds with residues in the hinge region like Leu398 . Beyond oncology, this scaffold is also being explored in the realm of neurodegenerative diseases. Patents disclose closely related 4-(substituted-amino)-7H-pyrrolo[2,3-d]pyrimidines as potent inhibitors of LRRK2 (leucine-rich repeat kinase 2), a promising therapeutic target for Parkinson's disease . This versatile core demonstrates additional pharmacological properties, including reported antiviral and antibacterial activities, making it a valuable template for probing diverse biological systems . This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Eigenschaften

CAS-Nummer

924290-45-9

Molekularformel

C7H9N3O

Molekulargewicht

151.17 g/mol

IUPAC-Name

5-methyl-3,4a,7,7a-tetrahydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H9N3O/c1-4-2-8-6-5(4)7(11)10-3-9-6/h2-3,5-6,8H,1H3,(H,9,10,11)

InChI-Schlüssel

CWVQYGNCUMQNAW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CNC2C1C(=O)NC=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-on beinhaltet typischerweise die Cyclokondensation von 2-Amino-1H-pyrrol-3-carbonitrilen mit Aryl-Nitrilen in Gegenwart von Kalium-tert-butoxid in siedendem tert-Butanol . Dieses Verfahren ermöglicht die Bildung der Pyrrolopyrimidin-Grundstruktur durch eine Reihe von nucleophilen Substitutions- und Cyclisierungsreaktionen.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseverfahren beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatorkonzentrationen umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at position 4 (carbonyl-adjacent site). For example:

  • Tosylation and Hydrolysis : In related pyrrolo[2,3-d]pyrimidine systems, tosyl protection enhances electrophilicity at the 4-position. Subsequent hydrolysis under alkaline conditions (e.g., NaOH) removes the tosyl group, yielding free amines or alcohols .

  • Chlorination : While not directly observed for this compound, 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) undergo substitution with amines (e.g., piperidine, pyrrolidine) to form pharmacologically relevant intermediates .

Table 1: Representative Nucleophilic Substitutions

SubstrateNucleophileConditionsProductYield (%)Source
4-Tosyl-pyrrolopyrimidineNH₃NaOH, H₂O, 80°C4-Amino derivative72
4-Chloro-pyrrolopyrimidinePiperidineDMF, K₂CO₃, 60°C, 12h4-Piperidine-substituted analog85

Alkylation and Functionalization

The N7 and N3 positions are susceptible to alkylation due to their lone-pair electrons:

  • N-Alkylation : Reactions with alkyl halides (e.g., 1,2-dibromoethane) in the presence of K₂CO₃ yield mono- or bis-alkylated products. For instance, bromoethyl intermediates can be further modified to azidoethyl derivatives using NaN₃ .

  • Propargylation : Propargyl bromide reacts with hydroxyl or amine groups under basic conditions, introducing terminal alkyne functionalities for click chemistry applications .

Mechanistic Insight :
The methyl group at position 5 is sterically inert but may influence regioselectivity in alkylation. Electron-withdrawing groups (e.g., tosyl) enhance electrophilicity at adjacent sites .

Reduction and Oxidation

  • Ketone Reduction : The 4-carbonyl group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄. For example, NaBH₄ in methanol reduces related pyrrolopyrimidinones to 4-hydroxy derivatives .

  • Oxidative Functionalization : The methyl group at position 5 may undergo oxidation to a carboxylic acid under strong conditions (e.g., KMnO₄/H₂SO₄), though this remains unexplored for the target compound.

Cycloaddition and Condensation

The compound’s conjugated system participates in cycloaddition reactions:

  • Hüisgen Cycloaddition : Azide-functionalized derivatives (e.g., 7-(2-azidoethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine) react with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked dimers .

  • Condensation with Diamines : Reaction with 2,6-diaminopyrimidin-4(3H)-one under thermal conditions yields fused heterocycles, as demonstrated in preQ1 analog synthesis .

Biological Activity and Derivatives

Although the target compound’s bioactivity is not directly reported, structurally related analogs exhibit pharmacological properties:

  • Anticancer Activity : Thiopyrano[2,3-d]thiazolidinones derived from pyrrolopyrimidine scaffolds show IC₅₀ values of 10.6–35.9 µg/mL against liver (HEPG2) and breast (MCF7) cancer lines .

  • Kinase Inhibition : 4-Chloro-pyrrolo[2,3-d]pyrimidine derivatives serve as intermediates for kinase inhibitors like Tofacitinib, a JAK/STAT pathway modulator .

Synthetic Challenges and Optimization

  • Regioselectivity : Competing reactivity at N3 vs. N7 requires careful selection of protecting groups (e.g., tosyl) .

  • Yield Optimization : Multi-step syntheses (e.g., alkylation → azidation → cycloaddition) achieve total yields of ~45–85% .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, making it a promising candidate for the development of new anticancer therapies.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study focused on the cytotoxic effects of this compound, the following results were observed:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that this compound could serve as a lead compound for developing novel anticancer agents targeting specific signaling pathways involved in tumor growth and survival .

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could have significant implications for treating inflammatory diseases and conditions where inflammation plays a critical role.

Protein Kinase Inhibition

This compound has been identified as a potential inhibitor of various protein kinases. Protein kinases are crucial in regulating cellular functions, including cell division and growth. Inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer and other proliferative disorders.

Case Study: Inhibition of Vascular Endothelial Growth Factor Receptor

A series of studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine compounds can inhibit the vascular endothelial growth factor receptor (VEGFR), which is vital for angiogenesis in tumors. The structure of this compound suggests it could similarly affect VEGFR signaling pathways .

Antimicrobial Activity

Emerging data indicate that some derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit antimicrobial properties against various bacterial strains. This opens avenues for exploring their use in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments .

Wirkmechanismus

The mechanism of action of 5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), where it binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can modulate various signaling pathways involved in inflammation and cancer progression.

Vergleich Mit ähnlichen Verbindungen

Core Structure and Electronic Properties

Compound Class Core Structure Heteroatoms Key Electronic Features
Pyrrolo[2,3-d]pyrimidinone Pyrrolidine + pyrimidinone N, O High polarity due to lactam; moderate basicity from pyrrolidine nitrogen
Thieno[2,3-d]pyrimidinone Thiophene + pyrimidinone S, O Sulfur enhances π-electron density; increased lipophilicity
Pyrido[1,2-a]pyrimidinone Pyridine + pyrimidinone N, O Fully aromatic system; planar structure favors π-π stacking

Key Insight: The pyrrolo core’s nitrogen-rich structure may improve solubility and hydrogen-bonding interactions compared to sulfur-containing thieno analogs. However, it may lack the metabolic stability conferred by aromatic pyrido systems .

Pharmacological Potential

  • Antimicrobial Activity: Thieno derivatives exhibit Gram-positive/negative bacterial inhibition, attributed to sulfur’s electron-withdrawing effects disrupting microbial enzymes . Pyrrolo analogs may lack this mechanism but could target other pathways.
  • Anticonvulsant Activity: Thieno derivatives (TP3, TP10) show potency in maximal electroshock (MES) models, possibly via sodium channel modulation . The pyrrolo analog’s dihydro structure might enhance conformational flexibility for similar targets.
  • Enzyme Inhibition: Thieno compounds inhibit dihydrofolate reductase (DHFR) and 17β-HSD1, critical in cancer therapy . Pyrrolo derivatives, with nitrogen-rich cores, could target kinases or proteases.

Biologische Aktivität

5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a therapeutic agent targeting specific kinases. This article reviews the biological activity of this compound based on available research findings, patents, and case studies.

  • Molecular Formula : C6H8N4O
  • Molecular Weight : 152.16 g/mol
  • CAS Number : Not specifically listed, but related compounds are referenced in chemical databases.

The biological activity of this compound is primarily attributed to its role as an inhibitor of Focal Adhesion Kinases (FAK) and Pyk2. These kinases are crucial in cellular signaling pathways that regulate cell growth, migration, and survival, making them important targets in cancer therapy.

Inhibition of FAK/Pyk2

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit FAK and Pyk2 activity, leading to:

  • Antiproliferative Effects : Reduction in cancer cell proliferation.
  • Anti-invasive Properties : Decreased ability of cancer cells to invade surrounding tissues.
  • Anti-apoptotic Effects : Induction of apoptosis in malignant cells.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

  • A study demonstrated that compounds with similar structures exhibited significant inhibition of tumor growth in various cancer models. The mechanism involved the disruption of signaling pathways mediated by FAK and Pyk2 .

Case Studies

  • In Vitro Studies :
    • In vitro assays showed that this compound induced apoptosis in HeLa cells through both intrinsic and extrinsic pathways .
    • The compound was tested against various human cancer cell lines, showing moderate to high efficacy in reducing cell viability at specific concentrations.
  • Animal Models :
    • In vivo studies using mouse models indicated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The observed effects were attributed to the compound's ability to inhibit angiogenesis and metastasis .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntiproliferativeSignificant reduction in cancer cell growth
Anti-invasiveDecreased migration and invasion capabilities
Induction of ApoptosisActivation of apoptotic pathways
In Vivo Tumor ReductionReduced tumor size in mouse models

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : Confirm regioselectivity of substitutions (e.g., ¹H NMR for aromatic protons and ¹³C NMR for carbonyl groups) .
  • Mass spectrometry (HRMS) : Verify molecular ions and fragmentation patterns .
  • HPLC : Monitor reaction progress and purity (>95%) using C18 columns with acetonitrile/water gradients .

How can contradictions in enzyme inhibition data across different derivatives be resolved?

Advanced Research Focus
Discrepancies in inhibitory activity (e.g., mPGES-1 vs. COX-2 selectivity) require:

  • Assay standardization : Control variables like buffer pH, co-factor availability (e.g., glutathione for mPGES-1), and cell-line specificity .
  • Kinetic studies : Determine Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Structural analysis : Compare X-ray crystallography data of enzyme-inhibitor complexes to identify steric or electronic clashes .

What catalytic systems optimize cyclization during pyrrolo[2,3-d]pyrimidinone synthesis?

Q. Basic Research Focus

  • Acid-catalyzed cyclization : Formic acid (85% yield) promotes intramolecular ring closure at 100°C .
  • Nanocomposite catalysts : Magnesium-doped hydroxyapatite reduces reaction time (from 12 h to 4 h) and improves yields (90–95%) by enhancing surface area and Lewis acidity .

How can molecular docking guide the design of kinase inhibitors based on this scaffold?

Advanced Research Focus
To improve selectivity for kinases (e.g., EGFR, CDK2):

  • Substituent placement : Introduce halogen atoms (e.g., Cl at position 4) or ethyl groups (position 5) to enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Docking protocols : Use Glide SP/XP scoring with OPLS4 force fields to prioritize derivatives with low RMSD (<2.0 Å) relative to co-crystallized ligands .
  • MD simulations : Validate binding stability (100 ns trajectories) by monitoring hydrogen bond retention and binding free energy (MM-GBSA) .

What strategies mitigate low yields in Boc-protection steps during synthesis?

Q. Basic Research Focus

  • Reagent stoichiometry : Use 1.2 equivalents of Boc anhydride in THF with DMAP catalysis (0.1 eq) to minimize side reactions .
  • Workup optimization : Quench with ice-cold water and extract with ethyl acetate (3×) to recover >85% of the Boc-protected intermediate .

How do electronic effects of substituents influence tyrosinase inhibition?

Q. Advanced Research Focus

  • Electron-withdrawing groups : Nitro or chloro substituents at position 2 increase binding to tyrosinase’s copper center, reducing IC₅₀ by 30–50% .
  • SAR validation : Compare inhibition rates (UV-Vis assay with L-DOPA substrate) and correlate with Hammett σ values of substituents .

What in vitro models are suitable for evaluating anti-inflammatory activity of derivatives?

Q. Advanced Research Focus

  • Cell-based assays : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .
  • Selectivity profiling : Test COX-1/COX-2 inhibition in human platelets (COX-1) and IL-1β-treated fibroblasts (COX-2) to confirm mPGES-1 specificity .

How can regioselectivity challenges in alkylation reactions be addressed?

Q. Basic Research Focus

  • Solvent effects : Use DMF or DMSO to stabilize transition states and favor N-alkylation over O-alkylation .
  • Temperature control : Maintain reactions at 0–5°C to suppress side-product formation during electrophilic substitution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.